molecular formula C9H13NO3 B1532574 2-(Diethyl-1,2-oxazol-4-yl)acetic acid CAS No. 1258641-13-2

2-(Diethyl-1,2-oxazol-4-yl)acetic acid

Cat. No. B1532574
M. Wt: 183.2 g/mol
InChI Key: FFBGKQZTUREYHB-UHFFFAOYSA-N
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Description

2-(Diethyl-1,2-oxazol-4-yl)acetic acid is a chemical compound with the molecular formula C9H13NO3 . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazole derivatives, including 2-(Diethyl-1,2-oxazol-4-yl)acetic acid, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the metals from the reaction mixtures .


Molecular Structure Analysis

The molecular structure of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid consists of a five-membered oxazole ring with two ethyl groups attached to the 4th carbon atom and an acetic acid group attached to the 2nd carbon atom .

Scientific Research Applications

Synthesis of Novel Compounds

2-(Diethyl-1,2-oxazol-4-yl)acetic acid derivatives have been synthesized and evaluated for their physical, chemical, and biological properties. These compounds have shown a range of activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. Such derivatives are also crucial intermediates for further chemical modifications, leading to the synthesis of amides, hydrazides, and other biologically active molecules (Salionov, 2015).

Structural and Spectroscopic Studies

The structure and spectroscopic properties of compounds derived from 2-(Diethyl-1,2-oxazol-4-yl)acetic acid have been extensively studied. X-ray diffraction, IR, 1H NMR, and 13C NMR techniques have been employed to characterize these compounds, revealing intricate details about their molecular structure and bonding. Such studies contribute to our understanding of the compound's reactivity and potential applications in material science and pharmaceuticals (Şahin et al., 2014).

Photophysical and Photochemical Properties

Research has been conducted on the photophysical and photochemical properties of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid derivatives, aiming to explore their potential in photovoltaic applications and as fluorescent markers. These studies provide valuable insights into the electronic properties and stability of the compounds under various conditions, paving the way for their use in organic solar cells and fluorescence-based imaging techniques (Khan et al., 2019).

Chemical Reactions and Mechanisms

The reactivity of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid derivatives has been explored through various chemical reactions, including hydrocarboxylation and other catalytic processes. These studies aim to develop more efficient and sustainable synthetic routes for acetic acid and other valuable chemical intermediates, demonstrating the compound's versatility and its role in advancing green chemistry initiatives (Cui et al., 2017).

Future Directions

The future directions for research on 2-(Diethyl-1,2-oxazol-4-yl)acetic acid and other oxazole derivatives include the development of new synthetic strategies, exploration of their biological activities, and their potential applications in drug discovery .

properties

IUPAC Name

2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-7-6(5-9(11)12)8(4-2)13-10-7/h3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBGKQZTUREYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethyl-1,2-oxazol-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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